2-(4-Chloro-3-(difluoromethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

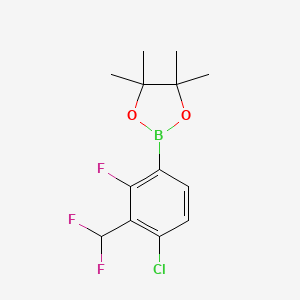

This compound is a fluorinated arylboronic ester with the molecular formula C₁₃H₁₄BClF₃O₂. Its structure features a phenyl ring substituted with chloro (4-position), difluoromethyl (3-position), and fluoro (2-position) groups, coupled with a pinacol boronate ester moiety. It is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing complex fluorinated aromatic systems, which are critical in medicinal chemistry and materials science . Notably, commercial availability has been discontinued, as indicated by CymitQuimica, suggesting challenges in synthesis or stability .

Properties

Molecular Formula |

C13H15BClF3O2 |

|---|---|

Molecular Weight |

306.52 g/mol |

IUPAC Name |

2-[4-chloro-3-(difluoromethyl)-2-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C13H15BClF3O2/c1-12(2)13(3,4)20-14(19-12)7-5-6-8(15)9(10(7)16)11(17)18/h5-6,11H,1-4H3 |

InChI Key |

CGOLAHMODPUSNV-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)Cl)C(F)F)F |

Origin of Product |

United States |

Preparation Methods

Lithiation of Halogenated Fluorophenyl Precursors

The starting material is typically a 1-chloro-3-fluoro-2-substituted benzene derivative, where the substituent is the difluoromethyl group at the 3-position. The lithiation is achieved by treatment with an organolithium reagent such as n-butyllithium or isopropylmagnesium chloride (a Grignard reagent), often at low temperatures (-78°C to -10°C) to control regioselectivity and avoid side reactions.

Electrophilic Borylation

After lithiation, the aryl lithium intermediate is reacted with an electrophilic boron reagent to install the boronate ester group. Common boron electrophiles include:

- 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , which reacts with the lithiated intermediate to form the boronate ester.

- Trimethyl borate (B(OMe)3) is also used in related methods to form boronic acid intermediates, which are subsequently converted to pinacol esters.

The reaction is typically performed at low temperatures (≤ -30°C, often as low as -65°C) to maintain selectivity and yield.

Work-up and Purification

The reaction mixture is gradually warmed to ambient temperature, then quenched with aqueous ammonium chloride or sodium hydroxide solutions to hydrolyze any boronate intermediates and facilitate phase separation.

Organic extraction with solvents such as dichloromethane or diethyl ether is performed, followed by drying over anhydrous magnesium sulfate and concentration under reduced pressure.

Purification is commonly achieved by column chromatography using silica gel and solvent systems such as ethyl acetate/hexane mixtures.

Reaction Conditions and Yields: Data Table

Mechanistic Insights and Research Outcomes

The lithiation step is highly regioselective due to the directing effects of the chloro and fluoro substituents on the aromatic ring. The organolithium reagent selectively deprotonates ortho or meta positions relative to these groups, allowing controlled functionalization.

The use of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as the boron electrophile is advantageous because it provides a stable boronate ester product that is crystalline, easier to handle, and more amenable to storage and subsequent synthetic transformations compared to boronic acids.

Temperature control during the borylation step is crucial to prevent side reactions such as homocoupling or decomposition of sensitive intermediates.

The final product, 2-(4-chloro-3-(difluoromethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is typically obtained in moderate to good yields (62-72%) and is characterized by NMR spectroscopy confirming the aromatic proton environment and the pinacol methyl groups.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-(difluoromethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids or borates.

Reduction: The compound can be reduced to form the corresponding borane derivatives.

Substitution: The chlorine, fluorine, and difluoromethyl groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed

Oxidation: Boronic acids or borates.

Reduction: Borane derivatives.

Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

2-(4-Chloro-3-(difluoromethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.

Biology: Investigated for its potential as a probe in biological imaging and as a precursor for bioactive compounds.

Medicine: Explored for its potential in drug discovery and development, particularly in the design of boron-containing pharmaceuticals.

Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-(difluoromethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boron atom in the compound can interact with nucleophilic sites on proteins, enzymes, or other biomolecules, leading to inhibition or modulation of their activity. This interaction can affect various molecular pathways, making the compound useful in studying biological processes and developing therapeutic agents .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

a. Halogen Substituents

- 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (C₁₃H₁₇BBrO₂):

- Replaces chloro and difluoromethyl groups with a single bromo substituent.

- Simpler structure but retains reactivity in cross-coupling reactions. Reported as a colorless to light yellow liquid with applications in organic synthesis .

- Key Difference : Bromine's larger atomic radius may alter reaction kinetics compared to chlorine.

b. Fluorinated Substituents

- 2-(5-(Difluoromethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (C₁₃H₁₄BF₃O₂):

c. Heteroaromatic Systems

b. Reaction Efficiency

- 2-(6-Cyclopropoxynaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (C₁₉H₂₂BO₃):

- 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (C₁₂H₁₅BIO₂):

Physicochemical Properties

Biological Activity

The compound 2-(4-Chloro-3-(difluoromethyl)-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 1072945-04-0) is a member of the dioxaborolane family and has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and findings from recent research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 252.54 g/mol . The presence of the difluoromethyl and chlorophenyl groups suggests potential interactions with biological targets, making it a subject of interest for further investigation.

Biological Activity Overview

Research into the biological activity of this compound has indicated several promising areas:

- Anticancer Properties : Preliminary studies suggest that dioxaborolanes may exhibit anticancer activity through the inhibition of key signaling pathways involved in cell proliferation and survival. Specifically, compounds with similar structures have been shown to inhibit the ERK signaling pathway, which plays a crucial role in cancer progression .

- Enzyme Inhibition : Dioxaborolanes have been reported to act as inhibitors of various enzymes involved in metabolic pathways. For instance, they may influence pathways related to cancer metabolism by modulating the activity of specific kinases .

- Toxicological Profile : While specific toxicological data on this compound is limited, related compounds have demonstrated varying degrees of toxicity depending on their structure and functional groups. It is essential to evaluate the safety profile through in vitro and in vivo studies .

Study 1: Anticancer Activity

In a study investigating the effects of various dioxaborolanes on cancer cell lines, it was found that compounds with difluoromethyl substitutions significantly inhibited cell growth in breast and lung cancer models. The mechanism was attributed to the downregulation of ERK phosphorylation .

Study 2: Enzyme Interaction

Another study focused on the interaction between dioxaborolanes and metabolic enzymes. The results indicated that these compounds could serve as selective inhibitors for certain kinases involved in tumor metabolism, suggesting their potential as therapeutic agents .

Data Tables

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1072945-04-0 |

| Molecular Formula | C₁₃H₁₈BClO₂ |

| Molecular Weight | 252.54 g/mol |

| Boiling Point | Not available |

| Storage Conditions | Inert atmosphere, 2-8°C |

Q & A

Q. What are the standard synthetic protocols for preparing this compound, and how is the product characterized?

The compound is typically synthesized via transition-metal-catalyzed borylation. A general procedure involves reacting halogenated aromatic precursors with bis(pinacolato)diboron (B₂pin₂) in the presence of a catalyst (e.g., cobalt-based UiO-Co at 0.2 mol%) in solvents like 1,4-dioxane or toluene under inert conditions . Purification is achieved via flash column chromatography (e.g., Hex/EtOAc gradients) . Characterization employs ¹H/¹³C/¹⁹F/¹¹B NMR to confirm substituent positions and boron coordination, HPLC for purity assessment (≥95%), and mass spectrometry for molecular weight verification .

Q. What analytical techniques are recommended for confirming structural integrity and purity?

- Multinuclear NMR : ¹⁹F NMR identifies fluorine environments, while ¹¹B NMR confirms boron coordination (typical δ ~30 ppm for dioxaborolanes) .

- HPLC : Quantifies purity and detects regioisomers using reverse-phase columns (e.g., C18) with UV detection .

- X-ray crystallography : Resolves ambiguities in stereochemistry, as demonstrated for structurally similar dioxaborolanes .

Q. What safety precautions are necessary when handling this compound?

Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential respiratory and skin irritation. Store at 0–6°C in airtight containers under inert gas to prevent hydrolysis . Waste disposal should follow protocols for organoboron compounds, including neutralization and professional hazardous waste management .

Advanced Research Questions

Q. How can reaction yields be optimized under varying catalytic conditions?

Yield optimization requires screening catalysts (e.g., Pd, Co, or Ni complexes), adjusting loadings (0.1–1 mol%), and tuning solvent polarity. For example, dioxane enhances solubility of boron reagents, while potassium acetate acts as a mild base to stabilize intermediates . Design of Experiments (DoE) frameworks can systematically evaluate parameters like temperature (80–100°C) and reaction time (12–48 hr) .

Q. What strategies resolve regioisomers or diastereomers during synthesis?

Regioisomer separation leverages chromatographic selectivity :

Q. How does the electronic environment of aryl substituents influence cross-coupling reactivity?

Electron-withdrawing groups (Cl, CF₂H, F) enhance boron’s electrophilicity, accelerating Suzuki-Miyaura coupling. Hammett parameters (σ⁺) predict reactivity trends: substituents with σ⁺ > 0.5 increase oxidative addition rates in Pd-catalyzed reactions . Kinetic studies using in situ IR or NMR can map substituent effects on activation barriers .

Q. What challenges arise in borylation of polyhalogenated precursors?

Competing halogen exchange and steric hindrance reduce regioselectivity. Strategies include:

Q. How can contradictory literature data on optimal solvent systems be reconciled?

Contradictions often stem from substrate-specific solvation effects. Meta-analysis of solvent parameters (e.g., polarity, coordinating ability) identifies trends:

- Polar aprotic solvents (DMF, DMSO) stabilize charged intermediates but may deactivate catalysts.

- Non-polar solvents (toluene) favor neutral pathways but limit solubility .

Q. What computational methods elucidate mechanistic pathways in metal-catalyzed reactions?

Q. How is stability affected by storage conditions, and what practices are recommended?

Moisture and oxygen promote hydrolysis of the dioxaborolane ring. Stability studies using accelerated aging tests (40°C/75% RH) show <5% degradation over 30 days when stored under argon at 0–6°C . For long-term storage, lyophilization in amber vials with molecular sieves is advised .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.